molecular formula C12H24N2O B7516127 2-(azocan-1-yl)-N,N-dimethylpropanamide

2-(azocan-1-yl)-N,N-dimethylpropanamide

Cat. No. B7516127
M. Wt: 212.33 g/mol
InChI Key: AKAPCQRBSVJRJU-UHFFFAOYSA-N
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Description

2-(azocan-1-yl)-N,N-dimethylpropanamide, also known as Azo-DMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a nitrogen-containing compound that has a unique structure, consisting of an azocane ring and a dimethylpropanamide group. The compound has been found to have potential applications in various fields of research, including biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

2-(azocan-1-yl)-N,N-dimethylpropanamide has been found to have potential applications in various fields of scientific research. In biochemistry, it has been used as a crosslinker for proteins and peptides, allowing for the study of protein-protein interactions. In pharmacology, it has been investigated as a potential drug delivery system, due to its ability to release active compounds in response to light. In organic chemistry, it has been used as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N,N-dimethylpropanamide involves the cleavage of the azo bond in response to light, resulting in the release of the active compound. The cleavage is initiated by the absorption of light by the azo bond, which leads to the formation of a nitrene intermediate. The nitrene intermediate can then undergo a variety of reactions, depending on the structure of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(azocan-1-yl)-N,N-dimethylpropanamide depend on the specific application and the structure of the compound. In biochemistry, it has been found to be a highly effective crosslinker for proteins and peptides, allowing for the study of protein-protein interactions. In pharmacology, it has been investigated as a potential drug delivery system, due to its ability to release active compounds in response to light. In organic chemistry, it has been used as a building block for the synthesis of complex molecules.

Advantages and Limitations for Lab Experiments

2-(azocan-1-yl)-N,N-dimethylpropanamide has several advantages for use in lab experiments. It is a highly effective crosslinker for proteins and peptides, allowing for the study of protein-protein interactions. It is also a versatile building block for the synthesis of complex molecules. However, there are also limitations to its use. The cleavage of the azo bond is highly dependent on the wavelength and intensity of the light used, which can limit its applicability in certain experiments. Additionally, the release of the active compound can be difficult to control, which can lead to variability in experimental results.

Future Directions

There are several future directions for the use of 2-(azocan-1-yl)-N,N-dimethylpropanamide in scientific research. One potential application is in the development of photo-responsive materials, such as smart coatings and sensors. Another direction is in the development of targeted drug delivery systems, where the release of the active compound can be controlled with high precision. Additionally, 2-(azocan-1-yl)-N,N-dimethylpropanamide could be used as a tool for the study of protein-protein interactions in complex biological systems. Overall, the unique properties of 2-(azocan-1-yl)-N,N-dimethylpropanamide make it a promising compound for future research in a variety of fields.

Synthesis Methods

The synthesis of 2-(azocan-1-yl)-N,N-dimethylpropanamide involves the reaction of 2-aminocapronitrile with dimethylacrylamide in the presence of a catalyst, such as triethylamine. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of 2-(azocan-1-yl)-N,N-dimethylpropanamide.

properties

IUPAC Name

2-(azocan-1-yl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-11(12(15)13(2)3)14-9-7-5-4-6-8-10-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAPCQRBSVJRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azocan-1-yl)-N,N-dimethylpropanamide

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